molecular formula C14H16N2O4 B5808290 [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Cat. No. B5808290
M. Wt: 276.29 g/mol
InChI Key: AEBHAGLXNCAZDS-UHFFFAOYSA-N
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Description

[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, also known as MNMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrrole family and has a unique molecular structure that makes it attractive for research purposes. In

Mechanism of Action

The mechanism of action of [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is not fully understood, but studies have shown that it interacts with various cellular targets, including DNA, RNA, and proteins. [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol also induces apoptosis by activating the caspase cascade. In addition, [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to have several biochemical and physiological effects. Studies have shown that [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has several advantages for lab experiments, including its high purity and stability. [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is also relatively easy to synthesize and can be obtained in large quantities. However, [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has some limitations, including its low solubility in water and its potential toxicity. [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol should be handled with care, and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for the research on [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol. One potential direction is the development of [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol-based drug delivery systems for the treatment of cancer and other diseases. Another direction is the synthesis of novel [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol-based polymers and materials with unique properties. Further studies are also needed to understand the mechanism of action of [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol and its potential applications in various fields.
Conclusion:
In conclusion, [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is a chemical compound with unique molecular structure that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves a multistep process, and the compound has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its low solubility in water and its potential toxicity. There are several future directions for the research on [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, including the development of drug delivery systems, the synthesis of novel materials, and further studies on its mechanism of action.

Synthesis Methods

The synthesis of [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves a multistep process that starts with the reaction of 2-methoxy-4-nitroaniline and 2,5-dimethylpyrrole in the presence of a catalyst. The resulting intermediate is then reduced to the corresponding amine using sodium borohydride. Finally, the amine is converted to [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol by reacting it with formaldehyde and formic acid. The overall yield of this process is around 30%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has shown promising results as a potential anticancer agent. Studies have shown that [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In material science, [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been used as a building block for the synthesis of various polymers and materials. [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol-based polymers have shown excellent thermal stability and mechanical properties, making them attractive for industrial applications. [1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.

properties

IUPAC Name

[1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(16(18)19)7-14(13)20-3/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBHAGLXNCAZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol

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